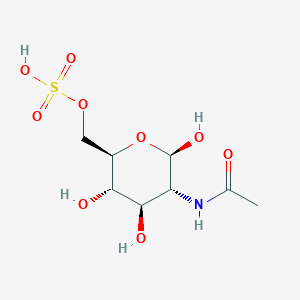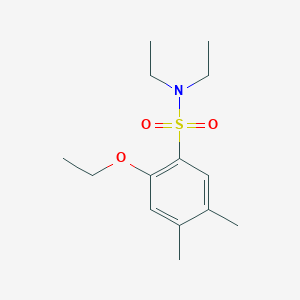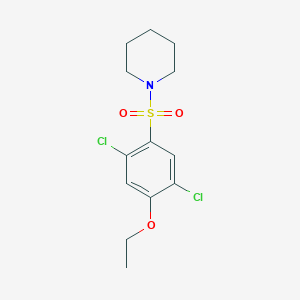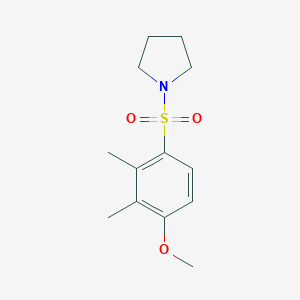
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose, also known as Sulfo-N-Acetylglucosamine (Sulfo-GlcNAc), is a modified form of N-Acetylglucosamine (GlcNAc). It is commonly found in the extracellular matrix of animal tissues and plays an important role in various biological processes.
Scientific Research Applications
Synthesis and Chemical Properties :
- 2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose has been synthesized and characterized, with studies focusing on its preparation and chemical properties. For example, it has been prepared as different salts, such as brucinium and potassium salts, and its oxidation properties have been explored (Roy & Hewlins, 1997).
Applications in Glycopeptide Synthesis :
- This compound is used in the synthesis of glycopeptides. For instance, it has been utilized for O-glycosylating resin-bound protected peptides, playing a significant role in the development of glycopeptide-based compounds (Hollósi et al., 1991).
Role in Antitumor Activities :
- Research has explored its use in the synthesis of compounds with potential antitumor activities. For example, its derivatives have shown promising results in increasing the number of apoptotic B cells, indicating its potential in cancer research (Myszka et al., 2003).
Enzymatic Synthesis and Applications :
- It has been used in enzymatic synthesis processes, such as in the creation of N-acetyl-glucosamine fatty acid esters. This highlights its application in developing novel glycolipids with diverse uses ranging from food and cosmetics to environmental applications (Pöhnlein et al., 2014).
Structural and Molecular Studies :
- Structural analyses of derivatives of 2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose have provided insights into their molecular configurations, which is crucial for understanding their interactions and functions in various biological processes (Mackie et al., 1995).
Inhibitor Studies and Drug Design :
- It has been studied as a component in the inhibition of specific enzymes, aiding in the understanding of enzyme mechanisms and aiding in drug design. For example, its role in inhibiting human O-GlcNAcase has been investigated, providing valuable insights for designing compounds with medicinal applications (Lameira et al., 2010).
properties
CAS RN |
10356-99-7 |
|---|---|
Product Name |
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose |
Molecular Formula |
C8H15NO9S |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
WJFVEEAIYIOATH-FMDGEEDCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)









![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)